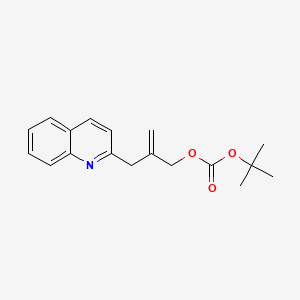
t-Butyl (2-(quinolin-2-ylmethyl)allyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and an allyl group, which is a functional group with the formula H2C=CH-CH2-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allylating agent. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the allyl group.
ALLYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the tert-butyl group.
QUINOLIN-2-YLMETHYL CARBAMATE: Lacks both the tert-butyl and allyl groups.
Uniqueness
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is unique due to the presence of both the tert-butyl and allyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
tert-butyl 2-(quinolin-2-ylmethyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C18H21NO3/c1-13(12-21-17(20)22-18(2,3)4)11-15-10-9-14-7-5-6-8-16(14)19-15/h5-10H,1,11-12H2,2-4H3 |
InChI-Schlüssel |
KBLVXKCFVJSCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCC(=C)CC1=NC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
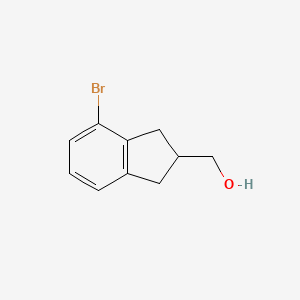
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
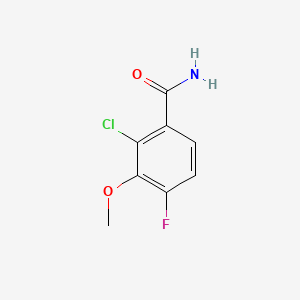
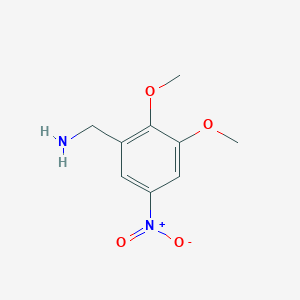
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)

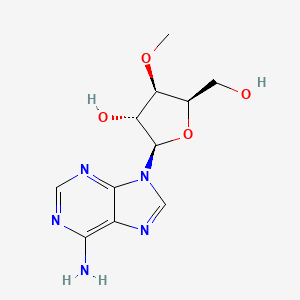
![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
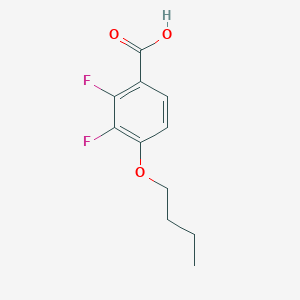
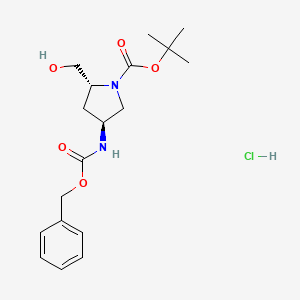
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
